Omacetaxine mepesuccinate hydrochloride is a pharmaceutical compound primarily indicated for the treatment of chronic myeloid leukemia (CML) in patients who are intolerant to or resistant to two or more tyrosine kinase inhibitors. This compound is a cephalotaxine ester, derived from the natural alkaloid homoharringtonine, which is extracted from the leaves of the Cephalotaxus species. It was granted Orphan Drug designation by both the European Medicines Agency and the U.S. Food and Drug Administration in the mid-2000s, culminating in its approval for clinical use in 2012 under the brand name Synribo .
Omacetaxine mepesuccinate is classified as a cephalotaxus alkaloid, a subclass of organic compounds that includes various alkaloids derived from the Cephalotaxus plant. Its chemical formula is , and it has a molar mass of approximately 545.63 g/mol . The drug acts as a protein synthesis inhibitor, targeting specific stages of protein translation.
The synthesis of omacetaxine mepesuccinate involves several steps starting from cephalotaxine, which is isolated from Cephalotaxus fortunei. The process typically includes:
Omacetaxine mepesuccinate hydrochloride has a complex molecular structure characterized by multiple rings and functional groups. Its structural representation can be summarized as follows:
The three-dimensional structure can be analyzed using computational chemistry tools to predict its interactions with biological targets.
Omacetaxine mepesuccinate primarily acts through its interaction with ribosomal machinery during protein synthesis. Its mechanism involves:
These reactions are crucial in understanding how omacetaxine mepesuccinate exerts its therapeutic effects against malignancies like CML .
The mechanism of action for omacetaxine mepesuccinate involves:
Clinical studies have shown that omacetaxine mepesuccinate can induce cytogenetic responses in patients with resistant forms of CML, particularly those harboring specific mutations like T315I .
Omacetaxine mepesuccinate hydrochloride exhibits various physical and chemical properties that are essential for its formulation and administration:
These properties are critical for determining appropriate dosing regimens and routes of administration.
Omacetaxine mepesuccinate is primarily used in oncology for treating chronic myeloid leukemia, particularly in patients who have shown resistance or intolerance to other treatments such as tyrosine kinase inhibitors. Additionally, it has been explored for potential uses in other hematological malignancies like acute myelogenous leukemia and myelodysplastic syndromes .
CAS No.: 149155-45-3
CAS No.: 90319-06-5
CAS No.: 14807-05-7
CAS No.:
CAS No.:
CAS No.: 874651-66-8